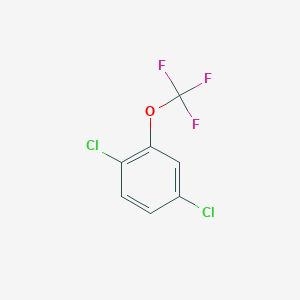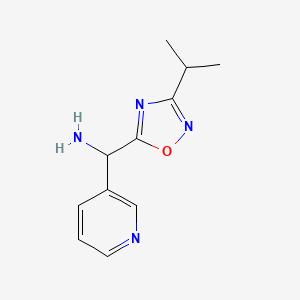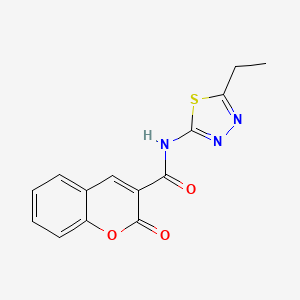![molecular formula C15H21FO2Si B14874420 [3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874420.png)
[3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a chemical compound with a unique structure that includes a fluoro-methoxy-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-fluoro-4-methoxy-phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(3-fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynal.
Reduction: Formation of 3-(4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy-trimethyl-silane.
Substitution: Formation of 3-(3-fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluoro-methoxy-phenyl derivatives with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The fluoro-methoxy-phenyl group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 3-(3-Fluoro-4-methoxy-phenyl)-6-[2-(1-methyl-pyrrolidin-2-yl)-ethoxy]-imidazo[1,2-b]pyridazine
- 3-(3-Fluoro-4-methoxyphenyl)pyridine
Comparison: Compared to similar compounds, [3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C15H21FO2Si |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FO2Si/c1-15(2,18-19(4,5)6)10-9-12-7-8-14(17-3)13(16)11-12/h7-8,11H,1-6H3 |
InChI Key |
WRPUIAQWXLNMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=C(C=C1)OC)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


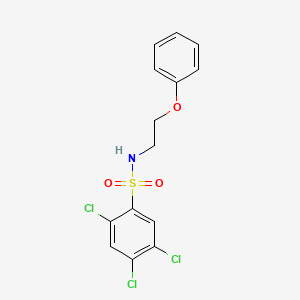
![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one](/img/structure/B14874339.png)
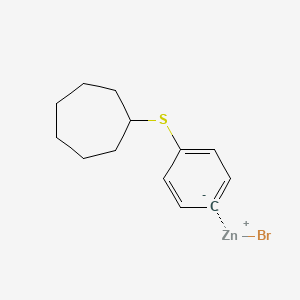
![Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B14874357.png)
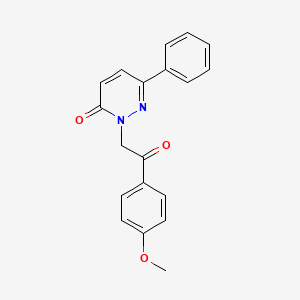
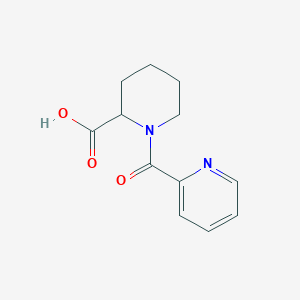
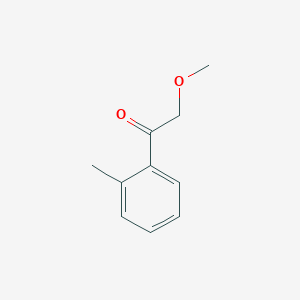
![3-(Benzylsulfanyl)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874379.png)
![Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14874392.png)
